![molecular formula C28H21ClN4O B2768044 N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361167-17-1](/img/structure/B2768044.png)
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, also known as CEP-28122, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Exploration
Synthesis of Quinazoline Derivatives
Research efforts have been directed towards the synthesis of quinazoline derivatives and their subsequent evaluation for antimicrobial activities. For instance, studies have shown the preparation of quinazolin-4(3H)ones and their derivatives, with some compounds demonstrating promising antimicrobial activity against a range of pathogens (Patel & Shaikh, 2011); (Desai, Shihora, & Moradia, 2007).
Antimicrobial Studies
Various quinazoline compounds have been synthesized and tested for their antimicrobial properties. Notably, specific derivatives have exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011); (Patel & Barat, 2010).
Evaluation for Anti-Inflammatory Properties
Research has also investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands, revealing their potential in mediating inflammation responses and suggesting a broader pharmacological application beyond antimicrobial activity (Torres et al., 1999).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-13-14-25-24(15-18)26(19-7-3-2-4-8-19)33-28(32-25)31-22-11-5-9-20(16-22)27(34)30-23-12-6-10-21(29)17-23/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTXLOZXEOZUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)
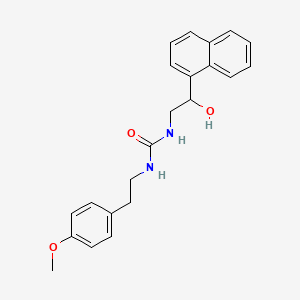
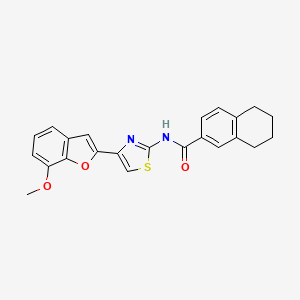
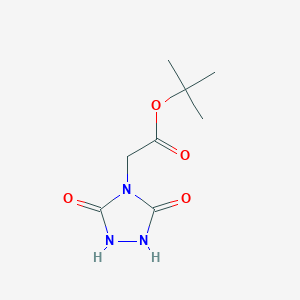
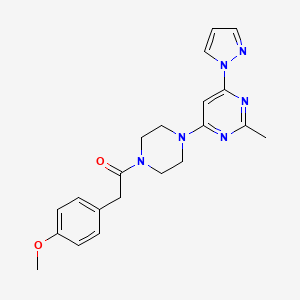
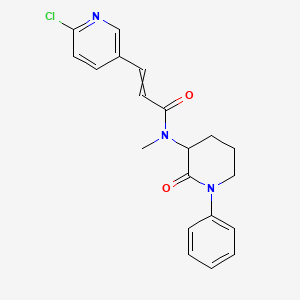
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)


![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)
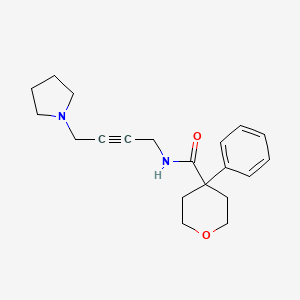
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)
![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)